

# 4-(3,4-Dihydroxyphenyl)butan-2-one chemical structure and properties

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## Compound of Interest

Compound Name: 4-(3,4-Dihydroxyphenyl)butan-2-one

Cat. No.: B014931

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## An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4-(3,4-Dihydroxyphenyl)butan-2-one**, a phenolic compound, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental protocols and explorations of its molecular mechanisms are included to support further research and development.

### Chemical Structure and Properties

**4-(3,4-Dihydroxyphenyl)butan-2-one** is a ketone derivative with a dihydroxylated phenyl group. Its structure is characterized by a catechol moiety attached to a butane-2-one chain.

Chemical Identifiers:

- IUPAC Name: **4-(3,4-Dihydroxyphenyl)butan-2-one**

- Molecular Formula: C<sub>10</sub>H<sub>12</sub>O<sub>3</sub>[\[1\]](#)
- Molecular Weight: 180.20 g/mol [\[1\]](#)
- CAS Number: 61152-62-3
- SMILES: CC(=O)CCc1cc(c(cc1)O)O
- InChI: InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3[\[1\]](#)

## Physicochemical Properties

A summary of the known physicochemical properties of **4-(3,4-Dihydroxyphenyl)butan-2-one** is presented in Table 1. Notably, while solubility in various organic solvents is established, a precise experimental value for aqueous solubility is not readily available in the literature.

Table 1: Physicochemical Properties of **4-(3,4-Dihydroxyphenyl)butan-2-one**

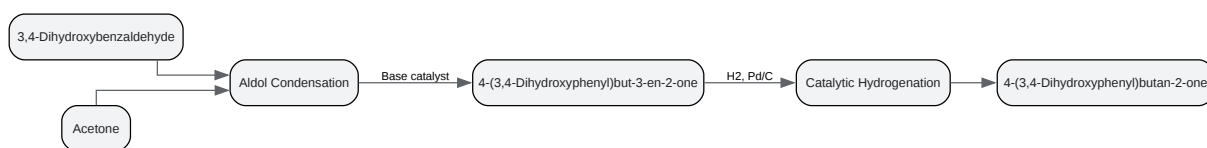
Property	Value	Source
Melting Point	85.5-86 °C	<a href="#">[2]</a>
Boiling Point	220-221 °C (at 8 Torr)	<a href="#">[2]</a>
Density (Predicted)	1.253 g/cm <sup>3</sup>	
pKa (Predicted)	9.78 ± 0.10	<a href="#">[2]</a>
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	<a href="#">[2]</a>

## Synthesis

A detailed experimental protocol for the synthesis of **4-(3,4-Dihydroxyphenyl)butan-2-one** is not extensively documented in publicly available literature. However, a plausible synthetic route can be adapted from the well-established synthesis of a similar compound, zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one), which involves an aldol condensation followed by

hydrogenation. A proposed workflow for the synthesis of **4-(3,4-Dihydroxyphenyl)butan-2-one** is outlined below.

## Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **4-(3,4-Dihydroxyphenyl)butan-2-one**.

## Experimental Protocol: Synthesis via Aldol Condensation and Hydrogenation

Step 1: Aldol Condensation to form 4-(3,4-Dihydroxyphenyl)but-3-en-2-one

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
- **Addition of Reagents:** Add an excess of acetone (e.g., 10 equivalents) to the solution. While stirring, slowly add an aqueous solution of a base (e.g., 10% sodium hydroxide) dropwise at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- **Work-up:** Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-(3,4-dihydroxyphenyl)but-3-en-2-one.

#### Step 2: Catalytic Hydrogenation to form **4-(3,4-Dihydroxyphenyl)butan-2-one**

- Reaction Setup: Dissolve the purified 4-(3,4-dihydroxyphenyl)but-3-en-2-one (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, e.g., 10 mol%).
- Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
- Purification: Concentrate the filtrate under reduced pressure to yield the final product, **4-(3,4-dihydroxyphenyl)butan-2-one**. Further purification can be achieved by recrystallization if necessary.

## Biological Activities and Signaling Pathways

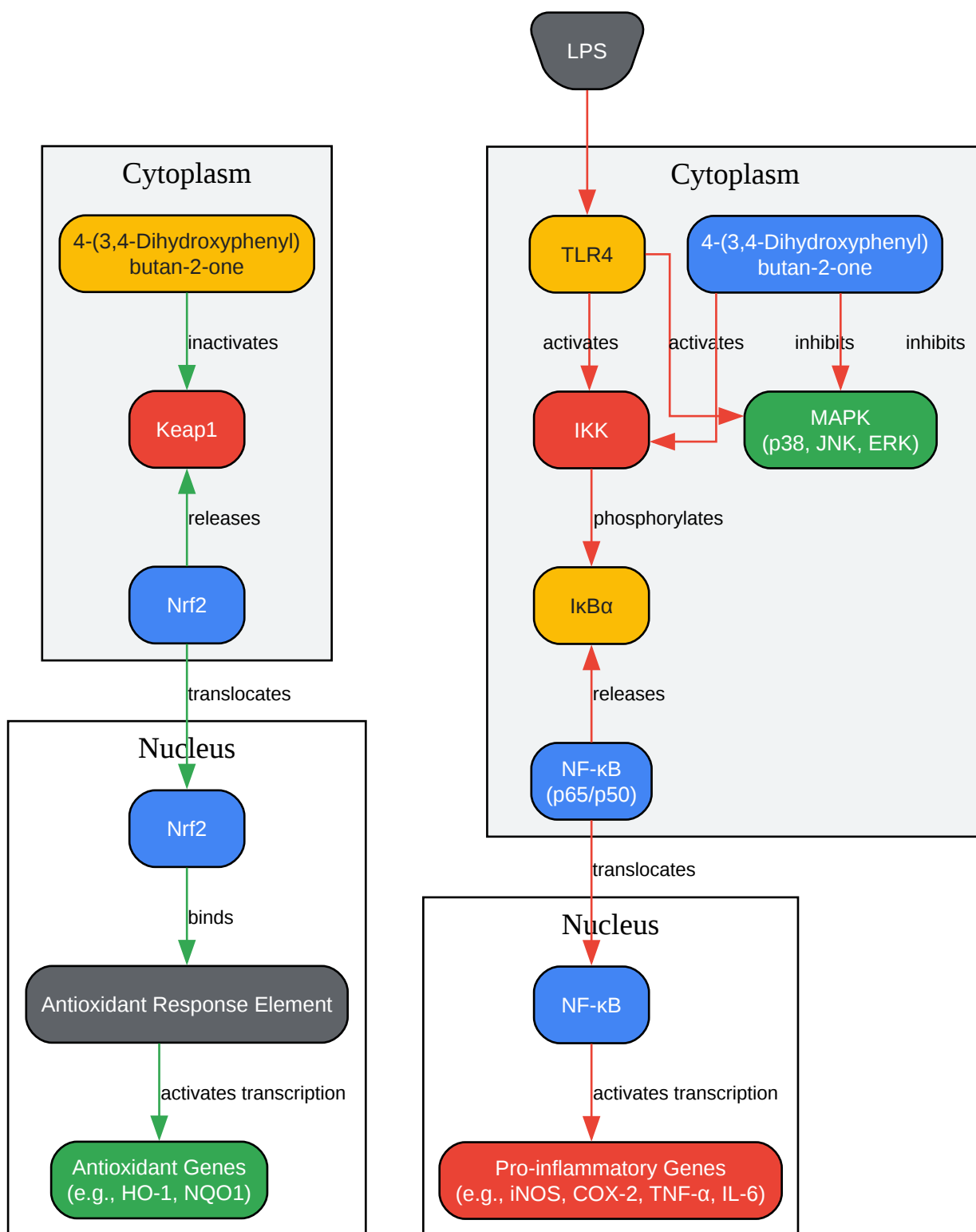
**4-(3,4-Dihydroxyphenyl)butan-2-one** has demonstrated notable antioxidant and anti-inflammatory properties.<sup>[2][3][4][5]</sup> These activities are likely attributed to the catechol moiety, which is a well-known scavenger of free radicals.

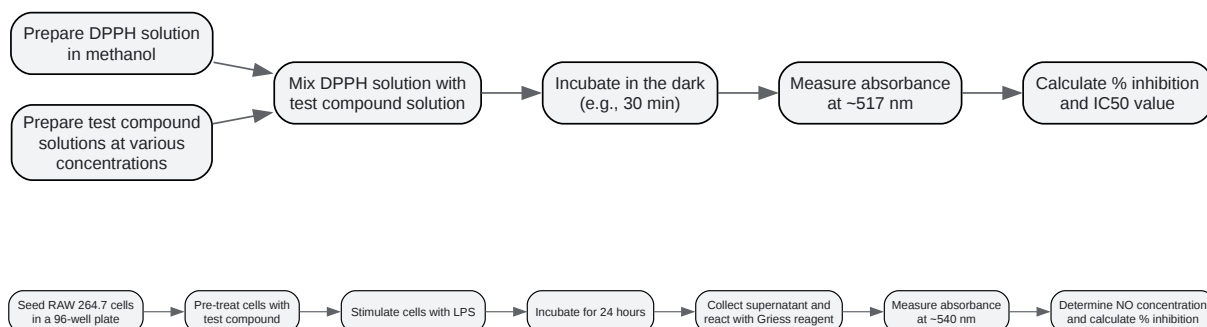
### Antioxidant Activity

The antioxidant capacity of **4-(3,4-Dihydroxyphenyl)butan-2-one** has been evaluated using standard in vitro assays. The primary mechanism of its antioxidant action is believed to be through hydrogen atom donation to neutralize free radicals, thereby terminating the radical chain reactions.

Potential Signaling Pathway Involvement:

While specific studies on the signaling pathways modulated by **4-(3,4-Dihydroxyphenyl)butan-2-one** are limited, phenolic compounds with similar structures are known to exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.





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